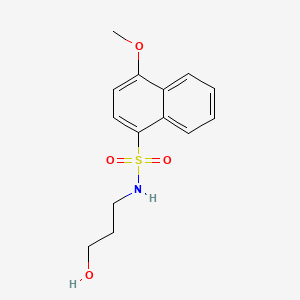
N-(3-hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide is a chemical compound that belongs to the class of naphthalenesulfonamides These compounds are known for their diverse applications in various fields, including medicinal chemistry and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide typically involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with 3-hydroxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N-(3-hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-(3-oxopropyl)-4-methoxy-1-naphthalenesulfonamide.
Reduction: Formation of N-(3-hydroxypropyl)-4-methoxy-1-naphthalenamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(3-hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(3-hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl and methoxy groups may facilitate binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
N-(3-hydroxypropyl)-4-methoxy-1-naphthalenamine: Similar structure but lacks the sulfonamide group.
N-(3-hydroxypropyl)-1-naphthalenesulfonamide: Similar structure but lacks the methoxy group.
N-(3-hydroxypropyl)-4-methoxy-2-naphthalenesulfonamide: Similar structure but with a different position of the methoxy group.
Uniqueness
N-(3-hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide is unique due to the presence of both hydroxypropyl and methoxy groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.
特性
IUPAC Name |
N-(3-hydroxypropyl)-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-19-13-7-8-14(12-6-3-2-5-11(12)13)20(17,18)15-9-4-10-16/h2-3,5-8,15-16H,4,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCRSCXQVZPSLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B604770.png)
![N'-[(1E)-1-(2,5-dihydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B604771.png)
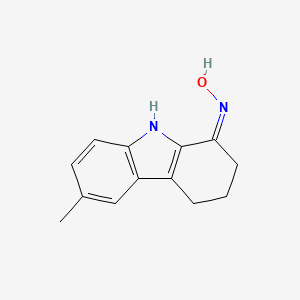
![methyl 3,4,5-tribromo-1H-pyrazolo[3,4-c]pyridin-7-yl ether](/img/structure/B604778.png)
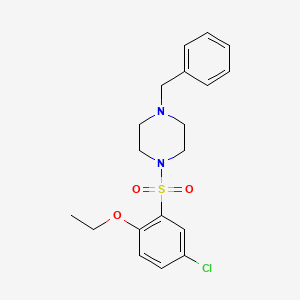
![1-[(3,4-dichlorophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604781.png)

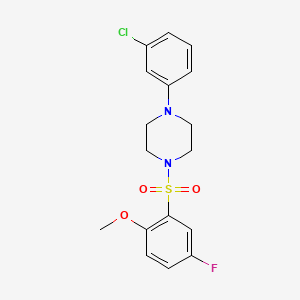

![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B604787.png)
![1-{[4-(Tert-butyl)phenyl]sulfonyl}-2-methylimidazole](/img/structure/B604788.png)
![1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B604789.png)
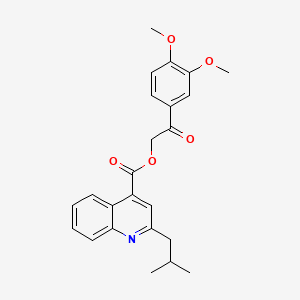
![4-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B604793.png)
